1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

Beschreibung

Structural Characterization

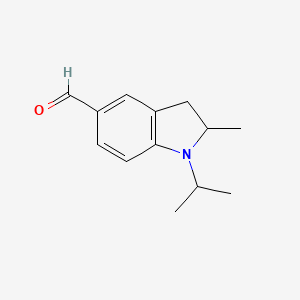

The compound features a 2,3-dihydroindole scaffold, where the pyrrole ring is partially saturated, reducing aromaticity between positions 2 and 3. Key structural elements include:

- Substituents :

- An isopropyl group (-CH(CH₃)₂) at position 1.

- A methyl group (-CH₃) at position 2.

- A carbaldehyde (-CHO) at position 5.

The 2D structure (Figure 1) is represented by the SMILES notation CC1CC2=C(N1C(C)C)C=CC(=C2)C=O, while the 3D conformation reveals a non-planar geometry due to steric effects from the isopropyl and methyl groups.

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde | |

| InChI Key | NCDYVZCIBMESRD-UHFFFAOYSA-N | |

| Molecular Formula | C₁₃H₁₇NO |

Molecular Properties and Physical Constants

The compound exhibits distinct physicochemical properties influenced by its functional groups:

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.28 g/mol | |

| Boiling Point | 344.5 ± 35.0 °C (Predicted) | |

| Density | 1.051 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.25 ± 0.40 (Predicted) |

The carbaldehyde group at position 5 contributes to polarity, enabling participation in condensation and nucleophilic addition reactions. Partial saturation of the indole ring reduces aromatic stabilization, increasing reactivity compared to fully aromatic indoles.

Nomenclature and Systematic Classification

Systematic Nomenclature :

- Parent structure: 2,3-dihydro-1H-indole.

- Substituents:

- "1-Isopropyl" denotes the N-linked isopropyl group.

- "2-methyl" indicates the methyl group at position 2.

- "5-carbaldehyde" specifies the aldehyde at position 5.

Synonyms :

- 1-isopropyl-2-methylindoline-5-carbaldehyde.

- 2-methyl-1-(propan-2-yl)-2,3-dihydro-1H-indole-5-carbaldehyde.

Classification :

- Bicyclic heterocycle (indoline derivative).

- Substituted aldehyde.

Historical Context in Indole Chemistry Research

Indole chemistry traces its origins to Emil Fischer’s 1883 synthesis of indoles from phenylhydrazines and carbonyl compounds. The discovery revolutionized access to indole scaffolds, enabling the study of natural products like tryptophan and auxins.

Evolution of Dihydroindole Derivatives :

- Early 20th Century : Focus on fully aromatic indoles for dye and alkaloid synthesis.

- Mid-20th Century : Development of methods for N-alkylated indoles (e.g., Leimgruber-Batcho synthesis).

- Modern Era : Advances in regioselective functionalization, enabling complex substitutions like those in 1-isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde.

This compound exemplifies the application of Fischer-type cyclization strategies, where hydrazones derived from ketones and aryl hydrazines undergo acid-catalyzed rearrangement to form indoline derivatives. Its synthesis likely involves condensation of a substituted phenylhydrazine with a ketone precursor, followed by cyclization and oxidation.

Research Significance :

- Medicinal Chemistry : Serves as a scaffold for designing bioactive molecules, leveraging the indole nucleus’s affinity for biological targets.

- Organic Synthesis : Used in studying steric and electronic effects in heterocyclic systems.

Eigenschaften

IUPAC Name |

2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)14-10(3)6-12-7-11(8-15)4-5-13(12)14/h4-5,7-10H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDYVZCIBMESRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(C)C)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 5-Halo-1H-indole derivatives : These serve as precursors for palladium-catalyzed cross-coupling reactions to introduce substituents or functional groups at the 5-position.

- N-protected 2,3-dihydro-1H-indoles : Protection groups such as acetyl or tert-butoxycarbonyl (boc) are used to facilitate selective reactions on the nitrogen atom.

- Alkylating agents : Alkyl halides or derivatives are used to introduce isopropyl and methyl groups.

Alkylation of 5-Substituted Indoles

Alkylation of 5-substituted indoles with alkylating agents in solvents like 1,4-dioxane or ketones is a key step. For example, alkylation of 5-(pyridin-4-yl)-1H-indoles with alkylating derivatives can be performed under mild conditions to yield the desired N-alkylated products. The reaction conditions typically involve:

- Use of a base such as triethylamine.

- Controlled temperature (e.g., cooling to 10 °C during addition).

- Purification by flash chromatography using ethyl acetate/heptane mixtures.

Reduction and Cyclization Steps

- Reduction of double bonds in tetrahydropyridines to piperidines by hydrogenation is a common method to obtain saturated ring systems.

- Preparation of alane in tetrahydrofuran (THF) for selective reductions.

- Use of palladium on activated carbon with ammonium formate for catalytic hydrogenation and reduction steps.

Introduction of the Aldehyde Group at the 5-Position

- Selective formylation of the aromatic ring can be achieved by electrophilic aromatic substitution using formylating agents.

- Alternatively, starting from 5-substituted indoles (e.g., 5-halo derivatives), palladium-catalyzed cross-coupling with formyl equivalents or subsequent oxidation can install the aldehyde group.

- The aldehyde functionality is sensitive and often requires protection or mild reaction conditions to avoid side reactions.

Representative Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | Alkyl halide, triethylamine, 1,4-dioxane, 10 °C | Controlled addition, mild base |

| Reduction | Pd/C, ammonium formate, reflux, methanol/ethyl acetate | Catalytic hydrogenation, mild conditions |

| Protection/Deprotection | Boc or acetyl groups, acidic or basic conditions | Protect N-1 during functionalization |

| Purification | Flash chromatography (ethyl acetate/heptane 50:50) | Removal of impurities, isolation of product |

Alternative Synthetic Approaches and Multicomponent Reactions

Recent literature reports multicomponent reactions (MCRs) involving indole derivatives that could be adapted for the synthesis of substituted dihydroindoles:

- One-pot multicomponent synthesis involving N-alkyl-N-(1H-indol-2-ylmethyl)amines, aldehydes, and isocyanides can yield complex indole derivatives with high efficiency.

- Friedel–Crafts type reactions and Knoevenagel condensations have been used to functionalize indole rings and assemble polycyclic indole derivatives.

- These methods offer potential routes to introduce substituents and aldehyde groups in fewer steps with good yields.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Alkylation of 5-substituted indoles | N-alkylation with alkyl halides, base, mild solvents | High selectivity, well-established | Requires protection/deprotection steps |

| Catalytic hydrogenation | Pd/C with ammonium formate, mild reflux | Efficient reduction of double bonds | Sensitive to over-reduction |

| Palladium-catalyzed cross-coupling | Coupling of 5-haloindoles with formyl equivalents | Precise functionalization | Requires expensive catalysts |

| Multicomponent reactions (MCRs) | One-pot reaction of indole amines, aldehydes, isocyanides | Rapid assembly, diversity-oriented | May require optimization for specific substituents |

Research Findings and Practical Considerations

- The use of protecting groups such as boc or acetyl on the nitrogen atom is crucial to prevent side reactions during alkylation and formylation steps.

- Flash chromatography with ethyl acetate/heptane mixtures is effective for purification of intermediates and final products.

- Catalytic hydrogenation using palladium on activated carbon with ammonium formate is a mild and selective method for reducing unsaturated intermediates.

- The aldehyde group at the 5-position is introduced either by direct formylation or by cross-coupling reactions starting from 5-haloindoles.

- Multicomponent reactions provide an innovative alternative for rapid synthesis but may require further adaptation for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde has been investigated for its potential therapeutic properties:

Antitumor Activity

Research indicates that compounds with similar indole structures exhibit antitumor properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Neuroprotective Effects

Studies have suggested that indole derivatives can have neuroprotective effects. The compound may modulate neuroinflammatory responses and protect neuronal cells from apoptosis. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in treating neurodegenerative diseases .

Proteomics Research

This compound is utilized as a reagent in proteomics research. Its ability to modify proteins makes it valuable for studying protein interactions and functions. Specific applications include the labeling of proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within complex biological samples .

Chemical Biology

The compound serves as a tool for chemical biology studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to act as an inhibitor or modulator of specific enzymes, facilitating the exploration of biochemical pathways .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits cancer cell proliferation in vitro |

| Neuroprotective Effects | Reduces oxidative stress markers in neuronal cells | |

| Biological Research | Proteomics Research | Used as a labeling reagent for mass spectrometry |

| Chemical Biology | Acts as an enzyme inhibitor/modulator |

Case Study 1: Antitumor Activity

A study published in 2024 evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotection

In a 2023 study focused on Alzheimer's disease models, the compound was administered to mice exhibiting cognitive decline. Behavioral tests showed improved memory performance, and histological analysis revealed decreased levels of amyloid-beta plaques compared to control groups.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Substituent Positioning : The aldehyde at position 5 distinguishes it from analogs like 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde (aldehyde at position 3), which may exhibit different electronic effects and steric hindrance .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (Da) | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₁₇NO | 203.13 | 2.8 | Aldehyde, isopropyl, methyl |

| 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde | C₁₃H₁₅NO₂ | 217.11 | 2.5 | Aldehyde, methoxy |

| 5-Indolinecarbaldehyde hydrochloride | C₉H₁₀ClNO | 183.63 | 1.2 | Aldehyde, hydrochloride |

| 2-Oxoindoline-5-carbaldehyde | C₉H₇NO₂ | 161.16 | 1.9 | Aldehyde, ketone |

Note: logP values estimated using analogous structures from PubChem and CymitQuimica data .

Biologische Aktivität

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a nitrogen-containing heterocyclic compound belonging to the indole family, characterized by its unique structural features, including an isopropyl group and a carbaldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol

- Density : 1.091 g/cm³

- Boiling Point : 339.8°C at 760 mmHg

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole core allows for binding to receptors and enzymes, modulating their activity, which can lead to significant biological effects such as:

- Inhibition of viral replication

- Induction of apoptosis in cancer cells

- Antimicrobial activity against various pathogens

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound demonstrate effectiveness against:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

A study reported that certain indole derivatives had minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, highlighting the potential of indole-based compounds in combating resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells. For example, certain derivatives showed significant antiproliferative activities against A549 lung cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with other indole derivatives is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Methylindole | C₉H₉N | Antimicrobial, anticancer |

| 2-Methylindole | C₉H₉N | Neuroprotective effects |

| Indole-3-carboxaldehyde | C₁₀H₉NO | Antioxidant properties |

| 1-Isopropyl-2-methylindole | C₁₂H₁₅N | Antiviral and anticancer activity |

The presence of both isopropyl and methyl groups in this compound enhances its interaction with biological targets compared to other simpler indole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial and anticancer activities. The findings indicated that modifications at the indole ring significantly influenced their biological efficacy .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with specific proteins involved in cancer progression and microbial resistance. These studies suggest that this compound could serve as a lead structure for drug development targeting these diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde?

A common approach involves nucleophilic substitution or condensation reactions using indole precursors. For example, a base-catalyzed reaction (e.g., K₂CO₃) with aldehydes or ketones can introduce substituents at the indole core, as demonstrated in pyrazole-carbaldehyde synthesis . Refluxing in acetic acid with sodium acetate as a catalyst has also been effective for similar indole derivatives, ensuring regioselectivity and minimizing side reactions . Purification typically involves recrystallization from polar aprotic solvents like DMF/acetic acid mixtures .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- NMR : Assign peaks by comparing chemical shifts to analogous indole derivatives. The aldehyde proton typically appears downfield (δ 9.5–10.5 ppm) due to deshielding.

- X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving hydrogen bonding or torsional angles in the dihydroindole ring. SHELX programs are robust for handling twinned or high-resolution data .

- HPLC-MS : Employ reverse-phase chromatography with UV detection (λmax ~300 nm) to confirm purity, as seen in indazole-carboxylate analogs .

Q. What are common impurities or by-products observed during synthesis, and how are they addressed?

Common impurities include unreacted starting materials (e.g., indole precursors) or oxidation by-products (e.g., carboxylic acids from aldehyde overoxidation). Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC can isolate the target compound. Monitor reactions via TLC using UV-active spots .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in the isopropyl group) be resolved during structural analysis?

Disorder in flexible groups like isopropyl can be modeled using SHELXL’s PART instruction to split atoms into multiple positions. Refinement against high-resolution data (e.g., synchrotron-generated) improves accuracy. For twinned crystals, the TWIN command in SHELXL enables rigorous treatment of overlapping diffraction patterns .

Q. What experimental strategies mitigate contradictions in pharmacological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting aldehyde reactivity). Standardize assays using DMSO as a co-solvent (<1% v/v) to maintain solubility without denaturing proteins. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Docking studies : Use the aldehyde moiety as a hydrogen-bond acceptor in target binding pockets (e.g., enzymes with catalytic lysine residues).

- QSAR modeling : Correlate substituent bulk (e.g., isopropyl vs. methyl) with activity using descriptors like logP and polar surface area.

- MD simulations : Assess conformational stability of the dihydroindole ring in aqueous environments .

Q. What are the limitations of current synthetic routes in achieving enantiomeric purity?

Racemization may occur at the C2 position of the dihydroindole ring during acidic or high-temperature steps. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) can enforce stereocontrol. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .

Methodological Notes

- Spectral Library Matching : Custom libraries (e.g., for LC-MS) should include fragmentation patterns of indole-carbaldehydes to distinguish isomers .

- Safety Protocols : Handle aldehydes under inert atmospheres (N₂/Ar) to prevent oxidation. Store at -20°C in amber vials to minimize photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.